molecular formula C9H14BrNO B6253124 4-(2-aminopropyl)phenol hydrobromide CAS No. 306-21-8

4-(2-aminopropyl)phenol hydrobromide

Cat. No.: B6253124
CAS No.: 306-21-8
M. Wt: 232.12 g/mol
InChI Key: RZCJLMTXBMNRAD-UHFFFAOYSA-N
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Description

Hydroxyamphetamine hydrobromide, also known as 4-hydroxyamphetamine hydrobromide, is a derivative of amphetamines. It is primarily used as an indirectly acting sympathomimetic agent, which means it stimulates the sympathetic nervous system. This compound is commonly used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome .

Scientific Research Applications

Hydroxyamphetamine hydrobromide has several scientific research applications:

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxyamphetamine hydrobromide typically involves the hydroxylation of amphetamine. One common method includes the reaction of amphetamine with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The resulting hydroxyamphetamine is then reacted with hydrobromic acid to form hydroxyamphetamine hydrobromide .

Industrial Production Methods: Industrial production of hydroxyamphetamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxyamphetamine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Amphetamine: A stimulant that increases the release of norepinephrine and dopamine.

    Methamphetamine: A potent central nervous system stimulant with similar effects to amphetamine.

    Phenylephrine: Another mydriatic agent used in ophthalmology.

Uniqueness: Hydroxyamphetamine hydrobromide is unique in its dual action as both a mydriatic agent and a monoamine oxidase inhibitor. This dual action makes it particularly useful in diagnostic applications in ophthalmology, especially for conditions like Horner’s syndrome .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropyl)phenol hydrobromide involves the reaction of 4-hydroxyphenethylamine with hydrobromic acid.", "Starting Materials": [ "4-hydroxyphenethylamine", "Hydrobromic acid" ], "Reaction": [ "Add 4-hydroxyphenethylamine to a round-bottom flask", "Add hydrobromic acid to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 4-(2-aminopropyl)phenol hydrobromide" ] }

CAS No.

306-21-8

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

4-(2-aminopropyl)phenol;hydrobromide

InChI

InChI=1S/C9H13NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H

InChI Key

RZCJLMTXBMNRAD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N.Br

Purity

95

Related CAS

103-86-6 (Parent)

Origin of Product

United States

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